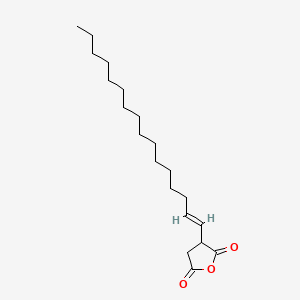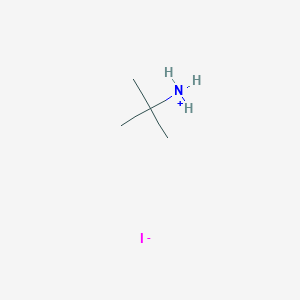
Formamidinium bromide
Vue d'ensemble
Description
Formamidinium bromide, also known as formamidine hydrobromide, is an organobromine compound with the chemical formula CH₅BrN₂. It is commonly used as a precursor for the fabrication of perovskite absorber layers in perovskite solar cells. This compound plays a crucial role in improving the optoelectronic properties and stability of the perovskite layer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Formamidinium bromide can be synthesized through the reaction of formamidine with hydrobromic acid. The reaction typically involves dissolving formamidine in an appropriate solvent, such as ethanol, and then adding hydrobromic acid to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound as a white crystalline solid .
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and concentration, to ensure high yield and purity of the final product. The compound is then purified through recrystallization to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Formamidinium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can react with other halides to form mixed halide perovskites.
Addition Reactions: It can combine with lead halides and organic cations to form perovskite structures.
Common Reagents and Conditions
Lead Halides: Used in the formation of perovskite structures.
Organic Cations: Such as methylammonium and cesium, which help in stabilizing the perovskite structure.
Major Products Formed
Applications De Recherche Scientifique
Formamidinium bromide has a wide range of scientific research applications, including:
Perovskite Solar Cells: It is used as a precursor for the fabrication of perovskite absorber layers, which are essential for high-efficiency solar cells.
Optoelectronic Devices: The compound is used in the development of light-emitting diodes and photodetectors.
Energy Storage Materials: It is explored as an additive or component in the design and development of new energy storage materials and devices.
Nanofibrous Membranes: This compound is used in the preparation of nanofibrous membranes for enhanced air and water stability.
Mécanisme D'action
Formamidinium bromide exerts its effects by forming perovskite structures when combined with lead halides and organic cations. These perovskite structures have excellent optoelectronic properties, such as high light absorption and long carrier diffusion lengths, which make them ideal for use in solar cells and other optoelectronic devices . The molecular targets and pathways involved include the stabilization of the perovskite layer and the enhancement of its optoelectronic properties .
Comparaison Avec Des Composés Similaires
Formamidinium bromide is unique in its ability to form stable perovskite structures with excellent optoelectronic properties. Similar compounds include:
Methylammonium Bromide: Used in the formation of methylammonium lead bromide perovskites.
Formamidinium Iodide: Used in the formation of formamidinium lead iodide perovskites.
Guanidinium Bromide: Another organobromine compound used in perovskite synthesis.
This compound stands out due to its ability to improve the stability and optoelectronic properties of perovskite layers, making it a valuable compound in the field of perovskite solar cells and other optoelectronic applications .
Propriétés
IUPAC Name |
aminomethylideneazanium;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4N2.BrH/c2-1-3;/h1H,(H3,2,3);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWANGZFTSGZRPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=[NH2+])N.[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH5BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{2-[(Tert-butyldimethylsilyl)oxy]ethyl}-3-fluorophenol](/img/structure/B8033745.png)
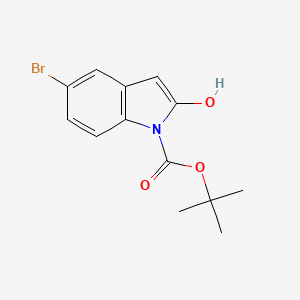
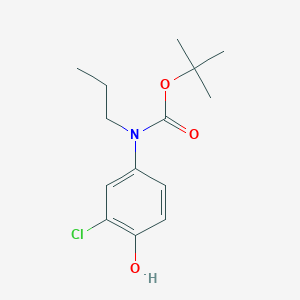
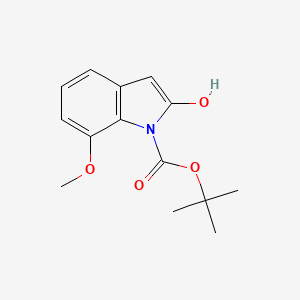
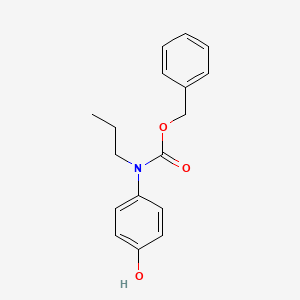
![(1S,4R,5R,8R)-2,6-dioxabicyclo[3.2.1]octane-3,4,8-triol](/img/structure/B8033801.png)
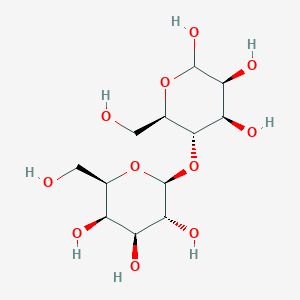
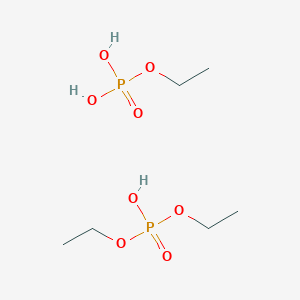
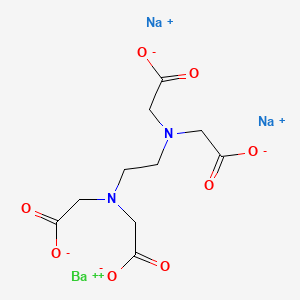
![Disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;nickel(2+);hydrate](/img/structure/B8033823.png)
![potassium;[(E)-[2-phenyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate](/img/structure/B8033835.png)
